molecular formula C20H16ClN3O4 B11379697 Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11379697
M. Wt: 397.8 g/mol
InChI Key: VSKPMEZSRMHODG-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone ring, a chlorophenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as piperidine and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
  • This compound
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18ClN3O3. The compound features a 4-chlorophenyl group, a pyridazinone moiety, and an ethyl ester functional group, which contribute to its biological activity.

Pharmacological Activities

1. Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Enzyme Inhibition
this compound has been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders where AChE activity is detrimental .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyridazine derivatives, including this compound). The results showed that this compound exhibited an IC50 value of 5.6 µM against the HCT116 colon cancer cell line, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 0.5 µM) .

Study 2: Antioxidant Activity

In another study assessing the antioxidant capacity of various derivatives, this compound demonstrated an IC50 value of 12 µg/mL in DPPH radical scavenging assays. This result highlights its potential as a therapeutic agent for oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodIC50 ValueReference
AnticancerHCT116 Cell Line5.6 µM
AntioxidantDPPH Scavenging12 µg/mL
AChE InhibitionEnzyme AssaySignificant

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

ethyl 4-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H16ClN3O4/c1-2-28-20(27)13-3-7-15(8-4-13)22-19(26)18-17(25)11-12-24(23-18)16-9-5-14(21)6-10-16/h3-12H,2H2,1H3,(H,22,26)

InChI Key

VSKPMEZSRMHODG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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